molecular formula C20H39ClN2 B14621558 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride CAS No. 60996-85-2

1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride

Cat. No.: B14621558
CAS No.: 60996-85-2
M. Wt: 343.0 g/mol
InChI Key: JWUWTBFSZIYWIN-UHFFFAOYSA-M
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Description

1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride is a quaternary ammonium compound. It is characterized by the presence of a piperidinium core substituted with a dicyclohexylaminoethyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride typically involves the reaction of 1-methylpiperidine with 2-(dicyclohexylamino)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It also acts on specific molecular targets, such as ion channels and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium bromide
  • 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium iodide
  • 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium sulfate

Uniqueness

1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide, iodide, and sulfate counterparts. This uniqueness makes it particularly suitable for certain applications where chloride ions are preferred .

Properties

CAS No.

60996-85-2

Molecular Formula

C20H39ClN2

Molecular Weight

343.0 g/mol

IUPAC Name

N-cyclohexyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]cyclohexanamine;chloride

InChI

InChI=1S/C20H39N2.ClH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h19-20H,2-18H2,1H3;1H/q+1;/p-1

InChI Key

JWUWTBFSZIYWIN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCN(C2CCCCC2)C3CCCCC3.[Cl-]

Origin of Product

United States

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